molecular formula C21H24O5 B12666070 Benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester CAS No. 72138-86-4

Benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester

Cat. No.: B12666070
CAS No.: 72138-86-4
M. Wt: 356.4 g/mol
InChI Key: KRNMACTUMUDNDH-UHFFFAOYSA-N
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Description

Benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester (hereafter referred to as the "target compound") is a benzoic acid derivative with a complex ester structure. Its molecular formula is C22H24O6, inferred from substituent analysis. The compound features:

  • A 4-methylbenzoic acid core.
  • A propyl ester chain modified with a 3-(benzoyloxy)propoxy group.

This structure confers unique physicochemical properties, including enhanced lipophilicity and steric bulk compared to simpler benzoic acid esters.

Properties

CAS No.

72138-86-4

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

3-(3-benzoyloxypropoxy)propyl 4-methylbenzoate

InChI

InChI=1S/C21H24O5/c1-17-9-11-19(12-10-17)21(23)26-16-6-14-24-13-5-15-25-20(22)18-7-3-2-4-8-18/h2-4,7-12H,5-6,13-16H2,1H3

InChI Key

KRNMACTUMUDNDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCCCOCCCOC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester typically involves esterification reactions. One common method is the reaction of 4-methylbenzoic acid with 3-(3-hydroxypropoxy)propyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid derivatives, which can then interact with cellular pathways. The aromatic ring may participate in π-π interactions with proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP Key Substituents Evidence ID
Target Compound C22H24O6 384.43 g/mol ~3.5* 4-methyl, 3-(3-benzoyloxypropoxy)propyl
3-[3-(Benzoyloxy)propoxy]propyl benzoate C20H22O6 366.39 g/mol 3.497 Benzoyloxypropoxy, benzoate
Benzoic acid, 4-methoxy-, propyl ester C11H14O3 194.23 g/mol Not reported 4-methoxy, propyl ester
Benzoic acid propyl ester (Propyl benzoate) C10H12O2 164.20 g/mol ~2.1 Propyl ester (no substituents)
3-Amino-4-methyl benzoic acid isopropyl ester C12H17NO2 207.27 g/mol Not reported 3-amino, 4-methyl, isopropyl ester

*Estimated based on structurally similar compounds (e.g., ).

Key Observations:

  • The target compound has the highest molecular weight and logP among the listed esters, indicating greater lipophilicity. This property may enhance membrane permeability in biological systems or compatibility with hydrophobic matrices in materials .
  • Compared to Propyl benzoate (logP ~2.1), the target’s logP of ~3.5 suggests significantly reduced water solubility, which could impact bioavailability or environmental persistence .
  • The 4-methoxy analog () lacks the benzoyloxy group, resulting in a simpler structure and lower molecular weight.

Stability and Degradation

  • Ester Hydrolysis : The benzoyloxy group in the target compound may slow hydrolysis compared to simpler esters (e.g., Propyl benzoate) due to steric hindrance. However, alkaline conditions could cleave the ester bonds, as seen in sEH inhibitors () .
  • Thermal Stability : The aromatic benzoyloxy group likely enhances thermal stability, similar to liquid crystal esters in , which require high decomposition temperatures .

Biological Activity

Benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester, is a complex benzoate derivative with significant structural features that contribute to its biological activity. The compound's molecular formula is C21H24O5, and it has a molecular weight of approximately 342.42 g/mol. Its structure incorporates both benzoic acid and propyl ester functionalities, which are known to influence its reactivity and biological interactions.

Chemical Structure and Properties

The compound's unique structure allows it to participate in various chemical reactions, particularly those involving functional groups such as esters and ethers. This structural complexity enhances its solubility and potential interactions within biological systems.

Property Value
Molecular FormulaC21H24O5
Molecular Weight342.42 g/mol
CAS Number72138-86-4

Biological Activity Overview

Research into the biological activity of benzoic acid derivatives indicates a broad spectrum of potential effects, including antimicrobial, anti-inflammatory, and immunomodulatory properties. The specific biological activities of benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester require further investigation to elucidate its full potential.

Antimicrobial Activity

Benzoic acid derivatives are often evaluated for their antimicrobial properties. Studies have shown that similar compounds exhibit varying degrees of antibacterial and antifungal activity. For example, benzotriazole derivatives have demonstrated notable antibacterial effects against various pathogens . The potential for benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester to exhibit similar properties warrants further exploration.

Anti-inflammatory Effects

The anti-inflammatory potential of benzoic acid derivatives has been documented in various studies. For instance, certain salicylic acid derivatives have been shown to modulate immune responses by influencing T-cell populations . Understanding the immunomodulatory effects of benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester could reveal its utility in treating inflammatory conditions.

Case Studies and Research Findings

  • Immunomodulatory Effects : A study on related compounds indicated that certain benzoyloxybenzoic acids could increase regulatory T-cell populations while decreasing pro-inflammatory T-cell counts in LPS-induced inflammation models . This suggests that similar mechanisms may be at play for benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester.
  • Antimicrobial Screening : Research on benzotriazole compounds revealed moderate antibacterial activity across several strains . Such findings could be indicative of the antimicrobial potential inherent in the structure of benzoic acid derivatives.

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